

In Vitro Antiviral Activity of HIV-1 Inhibitor-56: A Technical Guide

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Compound of Interest

Compound Name: *HIV-1 inhibitor-56*

Cat. No.: *B15537618*

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Introduction

HIV-1 inhibitor-56, chemically identified as N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine and also referred to as compound 12126065, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This technical guide provides a comprehensive overview of its in vitro antiviral activity, detailed experimental protocols for its evaluation, and an illustration of its mechanism of action. The data presented herein is crucial for researchers and professionals involved in the development of novel antiretroviral therapies.

Quantitative Antiviral Activity

The in vitro antiviral potency and cytotoxicity of **HIV-1 inhibitor-56** have been evaluated against wild-type and clinically relevant mutant strains of HIV-1. The key quantitative data are summarized in the table below.

Parameter	HIV-1 Strain	Value	Cell Line	Selectivity Index (SI)
EC50	Wild-type (IIIB)	0.24 nM	TZM-bl	20,000
CC50	-	4.8 μ M	TZM-bl	-
EC50	K103N/Y181C (A17)	Retained Activity	TZM-bl	-

EC50: 50% effective concentration, the concentration of the inhibitor required to inhibit viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the inhibitor that results in a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.

HIV-1 inhibitor-56 demonstrates potent, sub-nanomolar activity against wild-type HIV-1.[1] Notably, it retains its antiviral efficacy against the K103N/Y181C double mutant, a common resistance-associated mutation for many NNRTIs.[1]

Experimental Protocols

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 replication by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Materials:

- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
- HIV-1 virus stock (e.g., IIIB strain)
- **HIV-1 inhibitor-56** (compound 12126065)
- Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
- 96-well cell culture plates

- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μL of complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **HIV-1 inhibitor-56** in complete growth medium.
- Infection: Add 50 μL of the diluted inhibitor to the cells, followed by the addition of 50 μL of HIV-1 virus stock at a pre-determined titer. Include virus-only and cell-only controls.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Lysis and Luminescence Reading: After incubation, remove the culture supernatant and add 100 μL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration relative to the virus control. The EC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the cytotoxicity of the inhibitor by measuring the number of viable cells in culture based on the quantification of ATP.

Materials:

- TZM-bl cells
- **HIV-1 inhibitor-56** (compound 12126065)

- Complete growth medium
- 96-well opaque-walled plates
- CellTiter-Glo® Reagent
- Luminometer

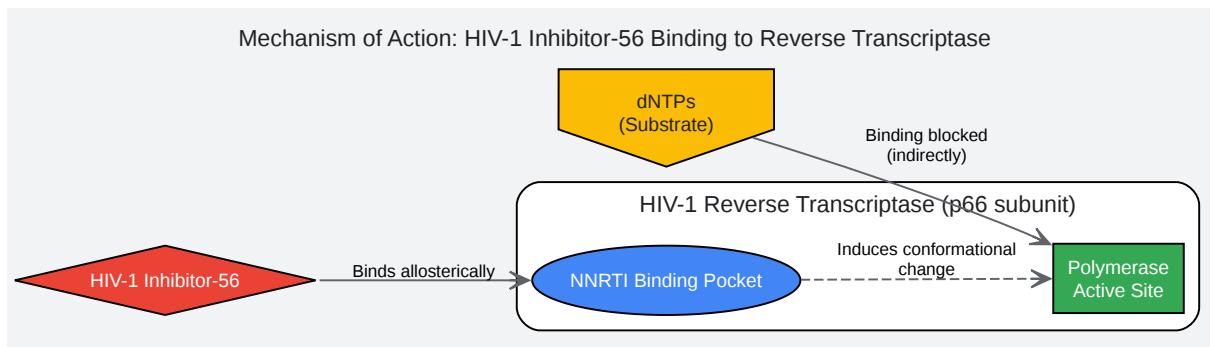
Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well opaque-walled plate at a density of 1×10^4 cells per well in 100 μL of complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Addition: Add serial dilutions of **HIV-1 inhibitor-56** to the cells. Include cell-only controls.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis: Measure the luminescence using a luminometer. Calculate the percent cytotoxicity for each inhibitor concentration relative to the cell-only control. The CC₅₀ value is determined by plotting the percent cytotoxicity against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Visualization

HIV-1 inhibitor-56 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.

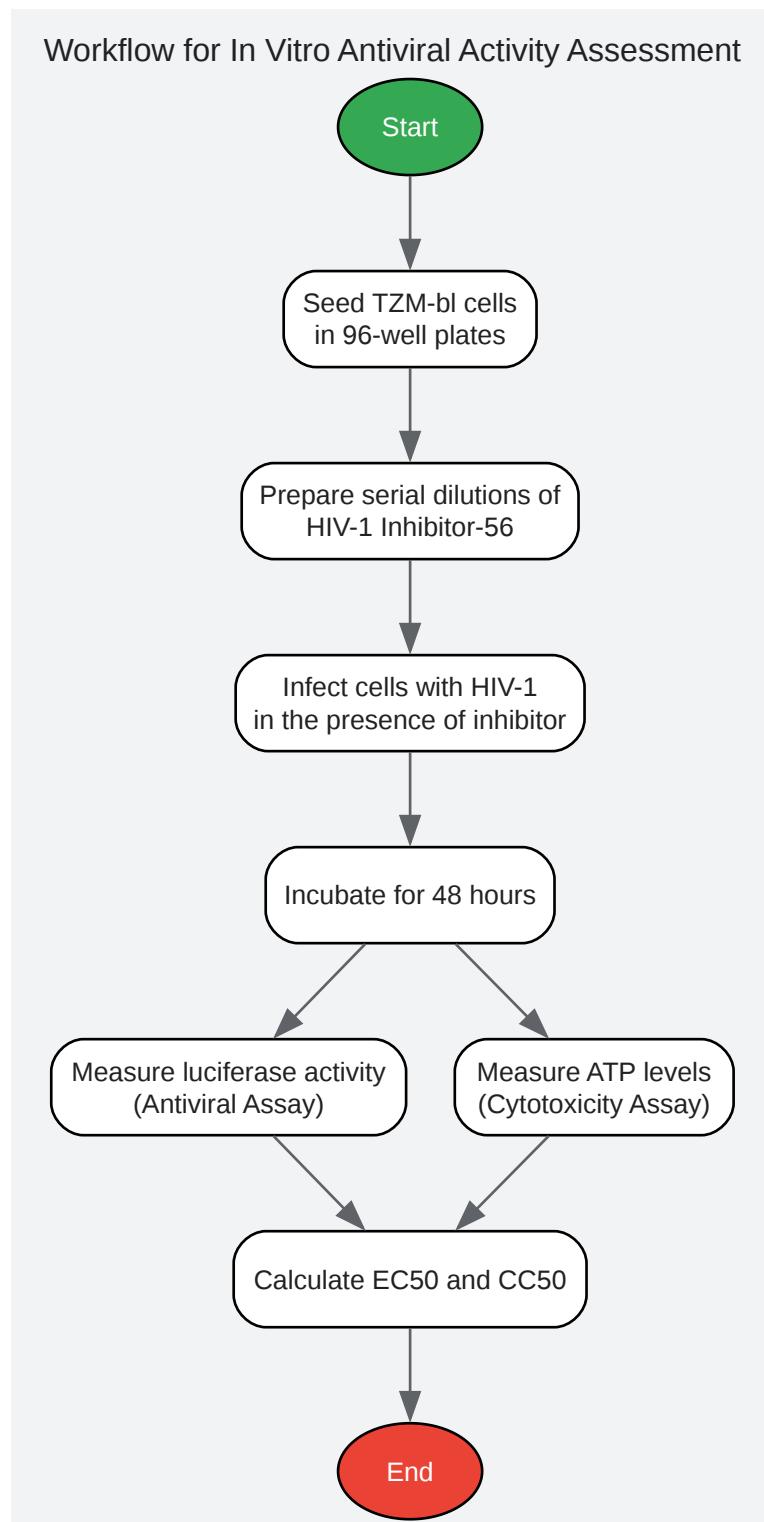
The following diagram illustrates the binding of **HIV-1 inhibitor-56** within the NNRTI binding pocket of the HIV-1 reverse transcriptase p66 subunit.



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Caption: Binding of **HIV-1 inhibitor-56** to the NNRTI pocket of reverse transcriptase.

The workflow for determining the in vitro antiviral activity of **HIV-1 inhibitor-56** is depicted in the following diagram.



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References

- 1. N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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